3-Ethyl-2-methylnon-2-enoic acid

Description

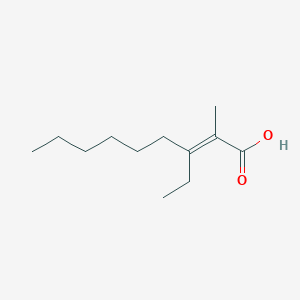

3-Ethyl-2-methylnon-2-enoic acid (CAS: 34687-43-9; EINECS: 276-098-6) is a branched unsaturated carboxylic acid with a nine-carbon backbone. The compound features a double bond at the second position (non-2-enoic acid) and substituents at the second and third carbons: a methyl group at C2 and an ethyl group at C3.

Properties

CAS No. |

71850-80-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(E)-3-ethyl-2-methylnon-2-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-4-6-7-8-9-11(5-2)10(3)12(13)14/h4-9H2,1-3H3,(H,13,14)/b11-10+ |

InChI Key |

ZVAYQRYFPRUYPL-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCC/C(=C(\C)/C(=O)O)/CC |

Canonical SMILES |

CCCCCCC(=C(C)C(=O)O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-ethyl-2-methylnon-2-enoic acid are not well-documented. it is likely that large-scale production involves similar alkylation reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylnon-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-Ethyl-2-methylnon-2-enoic acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the formulation of cosmetic products as an emollient and skin conditioning agent.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methylnon-2-enoic acid involves its interaction with cellular membranes and proteins. It helps to maintain the integrity of the skin barrier by forming a protective layer on the skin surface. This compound may also interact with specific receptors and enzymes, modulating various biochemical pathways involved in skin health and hydration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-ethyl-2-methylnon-2-enoic acid with other enoic acids, esters, and derivatives based on substituent effects, chain length, and functional groups.

Substituent Effects and Reactivity

- 3-Aroylprop-2-enoic Acid (): This compound has a shorter chain (C3 vs. C9) and an aroyl group at C3. The aroyl substituent enhances electrophilicity at the α,β-unsaturated system, making it highly reactive in Michael additions with nucleophiles like diamines and malononitrile. In contrast, the ethyl and methyl substituents in this compound may sterically hinder such reactions while increasing lipophilicity .

- Ethyl 3-(methylamino)but-2-enoate (): A butenoate ester with a methylamino group at C3. This contrasts with the carboxylic acid functionality and non-polar alkyl substituents in this compound, which may favor intermolecular hydrogen bonding in crystalline states .

Chain Length and Hydrophobicity

- Nonanoic Acid Derivatives (): Ethyl 3-hydroxy-2-methylidenenonanoate shares the C9 backbone but replaces the carboxylic acid with an ester and introduces a hydroxyl group.

Functional Group Influence

- Ethyl (ethoxymethylene)cyanoacetate (): A cyano-substituted acrylate ester with an ethoxymethylene group. The electron-withdrawing cyano group activates the α,β-unsaturated system for nucleophilic attacks, a reactivity less pronounced in this compound due to its alkyl substituents. The ester group also reduces acidity (pKa ~10–12) compared to carboxylic acids (pKa ~4–5) .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Hydrogen Bonding and Crystallinity (): The ethyl and methyl substituents in this compound likely disrupt regular hydrogen-bonding networks compared to simpler carboxylic acids, affecting crystallization behavior. This contrasts with amino-substituted esters (e.g., ), where directional hydrogen bonds dominate .

- Synthetic Utility: While 3-aroylprop-2-enoic acid derivatives are well-documented in heterocyclic synthesis (), the synthetic applications of this compound remain underexplored, possibly due to challenges in handling branched long-chain acids .

Q & A

Q. What are the optimized synthetic routes for 3-ethyl-2-methylnon-2-enoic acid, and how can isotopic labeling improve mechanistic studies?

- Methodological Answer : Synthesis typically involves α,β-unsaturated ester intermediates via Horner-Wadsworth-Emmons or Wittig reactions, followed by hydrolysis. Isotopic labeling (e.g., deuterium at specific positions) can track reaction pathways, as demonstrated in deuterated nonanoic acid analogs (e.g., Nonanoic-2,2-d₂ acid in ). For labeling, use deuterated reagents (e.g., D₂O or CD₃I) during alkylation steps, ensuring purity ≥98 atom% D via GC-MS validation.

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data inconsistencies be resolved?

- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., ethyl vs. methyl branching) and FT-IR for carboxylic acid functionality (C=O stretch ~1700 cm⁻¹). Discrepancies in NOE (Nuclear Overhauser Effect) data for stereochemical assignments can be resolved via 2D-NMR (COSY, HSQC) or X-ray crystallography using SHELX refinement ( ). Cross-validate with computational models (DFT) for electronic structure alignment.

Q. What safety protocols apply for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, structurally similar carboxylic acids (e.g., 3-hydroxynonanoic acid in ) are classified as non-hazardous under EU Regulation 1272/2007. Standard protocols include PPE (gloves, goggles), fume hood use, and neutralization of spills with sodium bicarbonate.

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystalline packing of this compound?

- Methodological Answer : Hydrogen-bonding patterns are analyzed via graph set theory ( ), categorizing interactions as D(n) (donor-acceptor chains) or R²₂(8) (ring motifs). Using SHELXL ( ), refine X-ray data to map O−H···O bonds between carboxylic groups. Compare with Etter’s rules to predict supramolecular assembly, noting deviations caused by steric effects from ethyl/methyl substituents.

Q. What computational strategies predict regioselectivity in derivatization reactions (e.g., esterification or amidation)?

- Methodological Answer : Apply density functional theory (DFT) to model transition states. For esterification, calculate activation energies for nucleophilic attack at the β-carbon (non-2-enoic acid’s conjugated system). Validate with experimental kinetics (e.g., monitoring by HPLC or ¹H NMR ) and compare with deuterated analogs () to isolate kinetic isotope effects.

Q. How can contradictory spectral data (e.g., conflicting NOE vs. X-ray results) be resolved for stereochemical assignments?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria in solution). Use variable-temperature NMR to probe conformational flexibility. If X-ray data ( ) indicates a single conformation, reconcile with solution-phase data by modeling Boltzmann distributions via molecular dynamics (MD) simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.